molecular formula C24H25N3O4 B4207363 ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4207363
M. Wt: 419.5 g/mol
InChI Key: NSSFFHHZKQSXEJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactionsThe final step involves the formation of the piperazine ring and its subsequent esterification with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
  • 4-Methoxyphenethyl isocyanate

Uniqueness

Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is unique due to its combination of a quinoline core and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-31-24(29)27-14-12-26(13-15-27)23(28)20-16-22(17-8-10-18(30-2)11-9-17)25-21-7-5-4-6-19(20)21/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSFFHHZKQSXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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